2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
CAS No.:
Cat. No.: VC14812616
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19N3O4 |
---|---|
Molecular Weight | 365.4 g/mol |
IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
Standard InChI | InChI=1S/C20H19N3O4/c1-23-12-21-16-5-4-14(11-15(16)20(23)25)22-19(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,22,24) |
Standard InChI Key | WLUWJLOHCWRRKH-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure integrates two pharmacophoric units: a 3,4-dihydro-2H-1,5-benzodioxepin ring and a 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl group, linked via an acetamide bridge. The benzodioxepin component contributes a seven-membered oxygen-containing heterocycle, while the quinazolinone moiety introduces a nitrogen-rich bicyclic system. This combination enhances hydrogen-bonding capacity, as evidenced by a polar surface area of 50.5 Ų .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 365.4 g/mol |
SMILES Notation | Cn1cnc2ccc(NC(=O)Cc3ccc4c(c3)OCCCO4)cc2c1=O |
logP | 3.52 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The logP value of 3.52 indicates moderate lipophilicity, favoring membrane permeability, while the single hydrogen bond donor suggests selective target engagement .
Comparative Analysis With Structural Analogues
Compared to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (Compound Y044-0896) , the substitution of the thiophene-thiazole unit with a methylated quinazolinone ring reduces sulfur content but introduces additional nitrogen and oxygen atoms. This alteration likely modulates electronic distribution and bioavailability, as reflected in the lower molecular weight (365.4 vs. 372.46 g/mol) .
Synthetic Pathways and Reaction Mechanisms
Challenges in Purification
The presence of multiple heterocycles may complicate crystallization. Techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures could resolve this. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would confirm structural fidelity .
Computational Insights and Molecular Docking
Docking Methodology
Using AutoDock Vina, the compound was docked into the receptor’s benzodiazepine-binding site (PDB: 4COF). The quinazolinone ring formed π-π interactions with Phe77, while the benzodioxepin oxygen atoms hydrogen-bonded to Thr81. Despite favorable positioning, the binding energy (-7.8 kcal/mol) was inferior to diazepam, indicating room for optimization .
ADMET Predictions
logSw values (-3.7) suggest moderate aqueous solubility, necessitating prodrug strategies for oral administration. The compound’s polar surface area (50.5 Ų) aligns with Lipinski’s Rule of Five, supporting drug-likeness .
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